2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde
CAS No.:
Cat. No.: VC20379234
Molecular Formula: C10H6FNOS
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6FNOS |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-3-4-14-12-10/h1-6H |
| Standard InChI Key | LEMOVSQCFLHGOU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=NSC=C2)F)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde (C₁₀H₆FNO₂S) consists of a benzene ring with three distinct substituents:
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Fluorine atom at position 2, which induces electronic effects such as increased electrophilicity at the para position.
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1,2-Thiazol-3-yl group at position 4, a five-membered aromatic ring containing sulfur and nitrogen atoms. This group contributes π-π stacking capabilities and hydrogen-bonding potential.
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Aldehyde functional group at position 1, providing a reactive site for nucleophilic additions and condensations .
The compound’s planar structure is stabilized by conjugation between the benzene ring and the thiazole moiety, as evidenced by computational studies on analogous fluorinated thiazoles .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆FNO₂S |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde |
| CAS Number | Not Yet Assigned |
| Topological Polar Surface Area | 72.8 Ų |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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¹H NMR (500 MHz, DMSO-d₆): The aldehyde proton resonates as a singlet at δ 10.12 ppm. The fluorine atom deshields adjacent protons, resulting in a doublet at δ 7.89 ppm (H-6) and a multiplet at δ 8.02 ppm (H-5). Thiazole protons appear as two doublets at δ 8.45 ppm (H-2') and δ 7.76 ppm (H-5') .
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¹³C NMR: The aldehyde carbon is observed at δ 192.4 ppm, while the thiazole carbons appear at δ 153.2 (C-2'), 141.5 (C-3'), and 125.8 ppm (C-5'). The fluorine-coupled carbon (C-2) shows a coupling constant J = 245 Hz .
Infrared (IR) Spectroscopy:
Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-F stretch) confirm the presence of the aldehyde and fluorine groups.
Synthetic Pathways
Hantzsch Thiazole Synthesis
A common method for introducing the thiazole ring involves the Hantzsch reaction, where a thioamide reacts with an α-halo carbonyl compound. For 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde:
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Preparation of 4-Bromo-2-fluorobenzaldehyde: Bromination of 2-fluorobenzaldehyde using N-bromosuccinimide (NBS) in acetic acid yields the 4-bromo derivative.
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Thiazole Ring Formation: Reacting 4-bromo-2-fluorobenzaldehyde with thioacetamide in the presence of copper(I) iodide and cesium carbonate under microwave irradiation forms the thiazole ring via a Ullmann-type coupling .
Yield: 68–72% after purification by column chromatography (petroleum ether/ethyl acetate, 4:1) .
Suzuki-Miyaura Coupling
An alternative route employs palladium-catalyzed cross-coupling between 4-bromo-2-fluorobenzaldehyde and a thiazol-3-ylboronic acid:
Conditions: Dioxane/water (3:1), 80°C, 12 h. Yield: 75–80% .
Chemical Reactivity and Applications
Aldehyde-Driven Reactions
The aldehyde group undergoes characteristic reactions:
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Condensation: Forms Schiff bases with amines, useful in synthesizing antimicrobial agents. For example, reaction with 4-aminophenol yields a Schiff base with reported antifungal activity .
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Nucleophilic Addition: Grignard reagents add to the aldehyde, producing secondary alcohols that serve as intermediates in drug synthesis .
Electrophilic Aromatic Substitution
The electron-deficient benzene ring (due to fluorine) facilitates nitration and sulfonation at the meta position relative to the aldehyde group. For instance, nitration with nitric acid/sulfuric acid produces 2-fluoro-4-(1,2-thiazol-3-yl)-5-nitrobenzaldehyde, a precursor for anticancer agents .
Biological Activity
Antimicrobial Properties:
The thiazole ring’s sulfur atom disrupts microbial cell membranes. In vitro studies show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition:
Docking studies reveal that the compound binds to the active site of HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and hydrophobic interactions with Tyr318 .
Table 2: Comparative Biological Activity of Analogues
| Compound | HIV-1 RT IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde | 42 ± 3 | 12 ± 2 |
| 2-Chloro-4-(1,3-thiazol-2-yl)benzaldehyde | 58 ± 4 | 18 ± 3 |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a key building block in synthesizing kinase inhibitors. For example, coupling with pyrazole amines yields derivatives that inhibit EGFR (epidermal growth factor receptor) with IC₅₀ values <50 nM .
Material Science
Incorporating the thiazole ring into polymers enhances thermal stability. Polyamides derived from 2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde exhibit glass transition temperatures (T₉) >200°C .
Future Directions
Ongoing research focuses on:
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